3-Acetyl-6-methoxybenzofuran-2(3H)-one

Impurity Profiling Fruquintinib LC-MS

3-Acetyl-6-methoxybenzofuran-2(3H)-one (CAS 99846-22-7) is a disubstituted benzofuran-2(3H)-one derivative bearing a C3-acetyl and a C6-methoxy group. Its core benzofuranone scaffold underlies a class of synthetic antioxidants, histone deacetylase inhibitors (HDACi), and pharmaceutical intermediates.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B13662976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-methoxybenzofuran-2(3H)-one
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC(=O)C1C2=C(C=C(C=C2)OC)OC1=O
InChIInChI=1S/C11H10O4/c1-6(12)10-8-4-3-7(14-2)5-9(8)15-11(10)13/h3-5,10H,1-2H3
InChIKeyPBZZRJNYRKPSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-6-methoxybenzofuran-2(3H)-one for High-Purity Impurity Profiling and Intermediate Sourcing


3-Acetyl-6-methoxybenzofuran-2(3H)-one (CAS 99846-22-7) is a disubstituted benzofuran-2(3H)-one derivative bearing a C3-acetyl and a C6-methoxy group [1]. Its core benzofuranone scaffold underlies a class of synthetic antioxidants, histone deacetylase inhibitors (HDACi), and pharmaceutical intermediates [2]. The compound is recognized primarily as a key starting material or process-related impurity in the context of the VEGFR kinase inhibitor fruquintinib, where it has been registered as Fruquintinib Impurity 9 [3]. This specialized impurity standard role, rather than broad biological screening data, defines its most compelling procurement rationale for analytical development and quality control groups.

3-Acetyl-6-methoxybenzofuran-2(3H)-one: Consequences of Substituting the Acetyl and Methoxy Motifs


The co-occurrence of an electron-withdrawing 3-acetyl substituent and an electron-donating 6-methoxy group on the benzofuranone core is postulated to influence both lactone ring stability and electrophilic reactivity in a manner distinct from mono-substituted analogues [1]. Direct comparative reactivity or bioactivity datasets for 3-Acetyl-6-methoxybenzofuran-2(3H)-one versus its closest structural comparators could not be located in the open scientific or patent literature, limiting the ability to draw firm quantitative differentiation. Nonetheless, in impurity profiling applications, regulatory guidance demands that the stereoelectronic and chromatographic identity of a process-related impurity be matched exactly; substitution of a non-methoxylated (3-acetylbenzofuran-2(3H)-one) or non-acetylated (6-methoxybenzofuran-2(3H)-one) analogue would fail system suitability criteria for the intended fruquintinib analytical method and could result in false-negative or false-positive impurity detection [2]. Procurement decisions must therefore be guided by the precise identity of the compound rather than by class-level functional approximation.

3-Acetyl-6-methoxybenzofuran-2(3H)-one Quantitative Evidence Guide: Analytical Identity and Structural Differentiation


Orthogonal Chromatographic Identity Confirmed via LC-MS for Fruquintinib Impurity 9

For fruquintinib analytical methods, 3-Acetyl-6-methoxybenzofuran-2(3H)-one is a chemically defined impurity standard requiring a unique LC-MS identifier (m/z 207.2 [M+H]+) and distinct aromatic substitution pattern [1]. Use of 6-methoxybenzofuran-2(3H)-one (CAS 98879-99-3) or 3-acetylbenzofuran-2(3H)-one would yield erroneous retention times and MS spectra in the validated method, as confirmed by impurity profile data from this specific synthon [2].

Impurity Profiling Fruquintinib LC-MS

Structural Authentication Targets Fruquintinib Process via WO2007066181A2 Intermediate

Patent WO2007066181A2 describes synthetic routes to a VEGFR inhibitor that map to the fruquintinib scaffold and cite intermediate compounds consistent with the benzofuranone structural space [1]. While the specific CAS number is not recited in the patent abstract, the benzofuranone core bearing electron-withdrawing and electron-donating substituents is revealed as an intermediate for kinase inhibitor construction. No analogous intermediate with a single substituent (e.g., plain 3-acetylbenzofuran-2(3H)-one) is described in equivalent patent routes, suggesting that the dual-substituted architecture — consistent with 3-Acetyl-6-methoxybenzofuran-2(3H)-one — is deliberately employed for building the final pharmacophore [1][2].

Process Chemistry VEGFR Inhibitor Patent Intermediates

Benzofuranone HDACi Activity Confirmed at Nanomolar Concentrations in Living Cells (Class-Level Evidence for Scaffold Selection)

Blanquart et al. (2011) reported that benzofuranone HDACi compounds induce histone hyperacetylation at nanomolar concentrations in a BRET-based living-cell assay, with a duration of acetylation exceeding that of reference HDACi compounds suberoylanilide hydroxamic acid (SAHA) and valproic acid (VPA) [1]. This study establishes the benzofuranone scaffold as a viable HDACi chemotype and demonstrates the utility of the lactone pharmacophore for epigenetic modulation. However, the study did not evaluate the specific compound 3-Acetyl-6-methoxybenzofuran-2(3H)-one, nor did it provide quantitative IC50 values for the acetyl/methoxy substitution pattern. Therefore, this evidence supports the scaffold's potential but cannot be attributed directly to the target compound.

HDAC Inhibition Benzofuranone BRET Assay

Thermodynamic H-Atom Donor Benchmark: Benzofuranones Outperform BHT in DPPH Antioxidant Assays

In a comprehensive thermodynamic study by Zhu et al. (2011), 31 benzofuranone derivatives displayed ΔGHD values in DMSO ranging from 65.2 to 75.0 kcal/mol, all of which are lower than the value for BHT (81.6 kcal/mol), confirming superior hydrogen-atom-donating capability [1]. Additionally, DPPH kinetic measurements established that hydrogen transfer from benzofuranones to DPPH• proceeds via a proton-transfer/electron-transfer sequence, a mechanism that sets these lactones apart from conventional phenolic antioxidants [1][2]. The specific compound 3-Acetyl-6-methoxybenzofuran-2(3H)-one was not among the tested molecules, and no direct comparison with mono-substituted benzofuranone analogues has been reported in these systems.

Antioxidant DPPH Hydrogen Atom Transfer

3-Acetyl-6-methoxybenzofuran-2(3H)-one: High-Confidence Application Scenarios for Analytical and Synthetic Workflows


Fruquintinib ANDA/ANDA Method Validation — Impurity Reference Standard Procurement

For laboratories supporting fruquintinib abbreviated new drug applications (ANDA) or commercial quality control (QC), 3-Acetyl-6-methoxybenzofuran-2(3H)-one is supplied as Fruquintinib Impurity 9 with detailed characterization data compliant with regulatory guidelines [1]. The material is suitable for analytical method development, method validation (AMV), and QC application, with optional traceability against USP or EP pharmacopeial standards available upon feasibility [1]. No other non-methoxylated or non-acetylated benzofuranone analogue can serve as a valid substitute in this specific regulatory context.

VEGFR Inhibitor Process Chemistry — Benzofuranone Synthon Sourcing

The compound maps to the intermediate space described in patent WO2007066181A2 for the preparation of VEGFR kinase inhibitors [2]. Synthetic chemistry groups pursuing this or related kinase inhibitor scaffolds should source the compound with verified identity and purity for use as a key building block in SAR expansion efforts.

Benzofuranone Scaffold Exploration in HDAC Inhibitor Programs

Class-level evidence confirms that the benzofuranone core yields HDACi compounds active at nanomolar concentrations in living-cell assays [3]. While the target compound itself has not been tested, discovery teams interested in exploring 3-acetyl-6-methoxy substitution on the benzofuranone ring for epigenetic drug discovery may consider this compound as a starting synthon for medicinal chemistry derivatization.

Benzbromarone Impurity Profiling — Designated Impurity 20 Standard

The compound is also catalogued as Benzbromarone Impurity 20 by Protheragen, with CAS 99846-22-7 and C11H10O4 formula verification provided [4]. Analytical groups developing impurity methods for benzbromarone may require this specific standard for peak identification and method validation.

Quote Request

Request a Quote for 3-Acetyl-6-methoxybenzofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.